molecular formula C16H14O5 B1233968 Homobutein CAS No. 21583-31-3

Homobutein

Cat. No.: B1233968
CAS No.: 21583-31-3
M. Wt: 286.28 g/mol
InChI Key: BWFSBUVPIAIXKJ-UHFFFAOYSA-N
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Description

Homobutein, also known as 2’,4,4’-trihydroxy-3-methoxychalcone, is a bioactive polyhydroxylated chalcone. It is a naturally occurring compound found in various dietary plants. This compound is known for its potent antioxidant, anti-tyrosinase, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Homobutein can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4,4’-trihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources such as the heartwood of Dalbergia odorifera, Butea frondosa, and other related species. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Homobutein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Homobutein serves as a model compound in the study of chalcone derivatives and their reactivity. Researchers utilize it to understand the structure-activity relationships of chalcones, which are important precursors to flavonoids. This knowledge is crucial for developing new compounds with enhanced properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, making it valuable in research related to oxidative stress. Studies have shown that it can inhibit autoxidation processes, demonstrating a chain-breaking mechanism with an inhibition constant of kinh=(2.8±0.9)×103M1s1k_{\text{inh}}=(2.8\pm 0.9)\times 10^3\,\text{M}^{-1}\text{s}^{-1} . Its effectiveness is comparable to that of reference antioxidants like α-tocopherol.

Anti-Tyrosinase Activity

The compound has been investigated for its anti-tyrosinase activity, which is relevant for treating hyperpigmentation disorders. Inhibition studies have indicated that this compound acts as a reversible uncompetitive inhibitor of tyrosinase, providing potential therapeutic avenues for skin-related applications .

Antimalarial Properties

Research highlights this compound's moderate antiplasmodial activity, suggesting its potential as an antimalarial agent. It has been studied alongside other chalcones to evaluate their efficacy against malaria parasites . The structural features of this compound may contribute to its effectiveness in this context.

Cancer Treatment

Recent studies have explored the use of this compound in cancer therapy, particularly in chronic myelogenous leukemia (CML). Extracellular vesicles (EVs) loaded with this compound demonstrated enhanced anti-tumor effects compared to free this compound in vivo. The EVs facilitated better cellular uptake and lysosomal escape, leading to significant tumor growth inhibition .

Industrial Applications

This compound is being evaluated for use in food preservation and cosmetic formulations due to its natural antioxidant properties. Its ability to prevent oxidative spoilage makes it a candidate for enhancing the shelf life of various products .

Data Summary Table

Application AreaSpecific UseKey Findings
ChemistryModel compound for chalcone derivativesInsights into structure-activity relationships
BiologicalAntioxidant activitykinh=(2.8±0.9)×103M1s1k_{\text{inh}}=(2.8\pm 0.9)\times 10^3\,\text{M}^{-1}\text{s}^{-1}
Anti-tyrosinase activityReversible uncompetitive inhibition of tyrosinase
MedicalAntimalarial propertiesModerate antiplasmodial activity
Cancer treatmentEnhanced anti-tumor effects via EV delivery system
IndustrialFood preservation and cosmeticsNatural antioxidant properties for product enhancement

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of this compound through inhibited autoxidation kinetic studies using methyl linoleate in Triton X-100 micelles. The results indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its potential application in health supplements.

Case Study 2: Cancer Therapy Using EVs

In a recent experiment involving K562 cells (a model for CML), researchers utilized EVs loaded with this compound. The results showed that the EVs significantly improved drug delivery efficiency and therapeutic outcomes compared to free this compound, highlighting the importance of innovative drug delivery systems in enhancing treatment efficacy.

Mechanism of Action

Homobutein exerts its effects through various mechanisms:

Comparison with Similar Compounds

Homobutein is structurally similar to other chalcones such as butein and 2’,4’-dihydroxy-3,4-dimethoxychalcone. this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities .

Similar Compounds

    Butein: 2’,4’,3,4-tetrahydroxychalcone

  • 2’,4’-Dihydroxy-3,4-dimethoxychalcone
  • 5-Prenylbutein

Biological Activity

Homobutein, a polyhydroxylated chalcone, has garnered significant attention due to its potential biological activities, particularly as an antioxidant and a tyrosinase inhibitor. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables that summarize key results.

Overview of this compound

This compound is structurally similar to butein and is found in various dietary plants. Its chemical structure includes multiple hydroxyl groups that contribute to its biological properties. Research indicates that this compound exhibits notable antioxidant activity and has potential applications in therapeutic contexts, particularly in cancer treatment and skin disorders.

Antioxidant Activity

This compound's antioxidant properties have been evaluated through various experimental methods. A study reported its ability to inhibit autoxidation kinetics of methyl linoleate, demonstrating a chain-breaking mechanism with an inhibition constant (kinhk_{inh}) of 2.8×103M1s12.8\times 10^3M^{-1}s^{-1} . This is lower than butein's 3.0×104M1s13.0\times 10^4M^{-1}s^{-1}, suggesting that while this compound is effective, butein is a more potent antioxidant.

Comparison of Antioxidant Activities

Compoundkinh(M1s1)k_{inh}(M^{-1}s^{-1})Mechanism
Butein3.0×1043.0\times 10^4Chain-breaking
This compound2.8×1032.8\times 10^3Chain-breaking
α-Tocopherol2.2×1042.2\times 10^4Chain-breaking

This compound also engages in hydrogen bonding and can sequester superoxide radicals, which enhances its antioxidant profile .

Anti-Tyrosinase Activity

The inhibition of tyrosinase, an enzyme involved in melanin production, is another significant aspect of this compound's biological activity. Studies have shown that this compound exhibits both monophenolase and diphenolase inhibition with varying efficiency compared to butein.

Kinetic Parameters for Tyrosinase Inhibition

CompoundType of InhibitionKIK_I' (µM)KIK_I (µM)
ButeinUncompetitive9.95 ± 2.693.30 ± 0.75
This compoundMixed-typeNot specifiedNot specified

This compound has been observed to slightly outperform butein in certain assays, indicating its potential as a natural skin-lightening agent .

Case Studies: In Vivo Applications

Recent studies have explored the therapeutic potential of this compound in cancer treatment. A notable study investigated the use of extracellular vesicles (EVs) loaded with this compound for treating chronic myelogenous leukemia (CML). The results indicated that EVs loaded with this compound significantly inhibited tumor growth in K562 cell xenograft models compared to free this compound .

Summary of Findings from the Case Study

  • Model : K562 cell line in BALB/c nude mice.
  • Dosage : 2 mg/kg of this compound administered every three days.
  • Results :
    • Tumor volume after treatment with EV-homobutein: 526±61mm3526\pm 61mm^3.
    • Tumor volume with free this compound: 760±100mm3760\pm 100mm^3.
    • Control group (empty EV): 1,254±141mm31,254\pm 141mm^3.

These findings suggest that the encapsulation of this compound in EVs enhances its bioavailability and therapeutic efficacy.

Properties

CAS No.

21583-31-3

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3

InChI Key

BWFSBUVPIAIXKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O

Key on ui other cas no.

34000-39-0

Synonyms

3-O-methylbutein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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